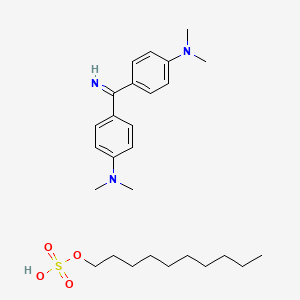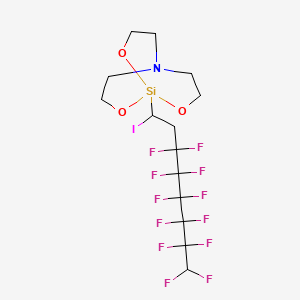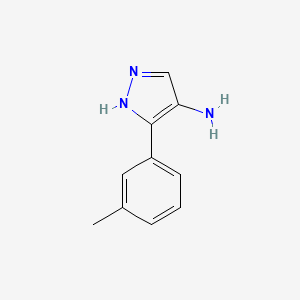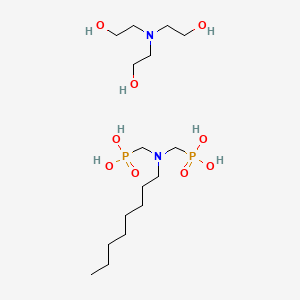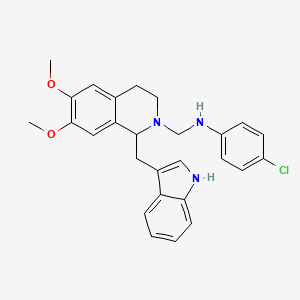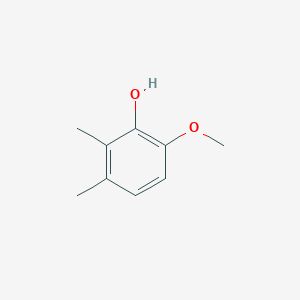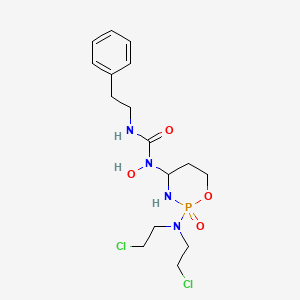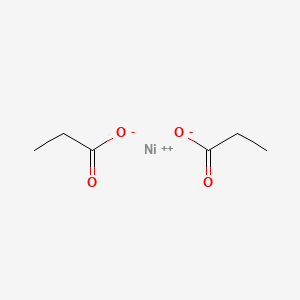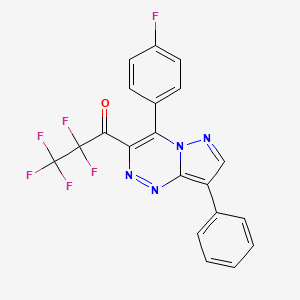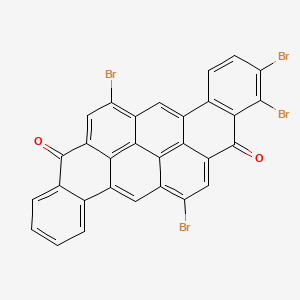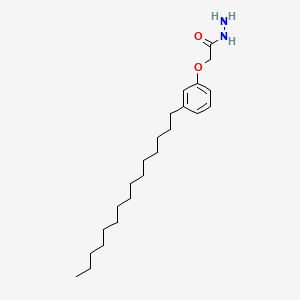
Acetic acid, (3-pentadecylphenoxy)-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (3-pentadecylphenoxy)-, hydrazide is a chemical compound with the molecular formula C23H41N2O2 It is derived from (3-pentadecylphenoxy)acetic acid and is characterized by the presence of a hydrazide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3-pentadecylphenoxy)-, hydrazide typically involves the reaction of (3-pentadecylphenoxy)acetic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide product. The general reaction scheme can be represented as follows:
(3-pentadecylphenoxy)acetic acid+hydrazine→acetic acid, (3-pentadecylphenoxy)-, hydrazide
The reaction is usually conducted in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, (3-pentadecylphenoxy)-, hydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidation products.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are conducted in anhydrous solvents under inert atmosphere.
Substitution: Substitution reactions often involve the use of halogenating agents or other electrophiles. The reactions are carried out in organic solvents such as dichloromethane or chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation can yield azides or other oxidized derivatives.
- Reduction can produce amines or other reduced compounds.
- Substitution can lead to a variety of substituted hydrazides.
Aplicaciones Científicas De Investigación
Acetic acid, (3-pentadecylphenoxy)-, hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of acetic acid, (3-pentadecylphenoxy)-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress, apoptosis, or other biological processes.
Comparación Con Compuestos Similares
Similar Compounds
(3-Pentadecylphenoxy)acetic acid: The parent compound from which the hydrazide is derived.
Phenylacetic acid derivatives: Compounds with similar structural features but different functional groups.
Hydrazide derivatives: Other hydrazide-containing compounds with varying alkyl or aryl groups.
Uniqueness
Acetic acid, (3-pentadecylphenoxy)-, hydrazide is unique due to the presence of both the long alkyl chain and the hydrazide functional group This combination imparts specific chemical and biological properties that distinguish it from other similar compounds
Propiedades
Número CAS |
117554-43-5 |
|---|---|
Fórmula molecular |
C23H40N2O2 |
Peso molecular |
376.6 g/mol |
Nombre IUPAC |
2-(3-pentadecylphenoxy)acetohydrazide |
InChI |
InChI=1S/C23H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-21-17-15-18-22(19-21)27-20-23(26)25-24/h15,17-19H,2-14,16,20,24H2,1H3,(H,25,26) |
Clave InChI |
MLKSUETVVUKEIB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


